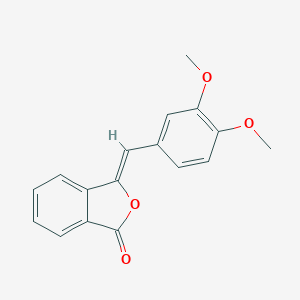
3-(3,4-Dimethoxybenzylidene)phthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxybenzylidene)phthalide, commonly known as DMP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a derivative of phthalic anhydride and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
DMP has been extensively studied for its various applications in scientific research. One of the main applications of DMP is in the field of cancer research. Studies have shown that DMP has potent anticancer properties and can induce apoptosis in cancer cells. DMP has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may induce apoptosis in cancer cells by activating the caspase cascade. DMP has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
DMP has been found to exhibit a range of biochemical and physiological effects. Studies have shown that DMP can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. DMP has also been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMP in lab experiments is its potent anticancer properties. DMP has been found to be effective against a wide range of cancer cell lines. However, one of the limitations of using DMP in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of DMP. One area of research is the development of more efficient synthesis methods for DMP. Another area of research is the elucidation of the mechanism of action of DMP. Further studies are also needed to explore the potential applications of DMP in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, DMP is a chemical compound that has been widely studied for its various applications in scientific research. The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. DMP has been found to exhibit potent anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Although there are some limitations to using DMP in lab experiments, there are several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is then purified through recrystallization to obtain pure DMP.
Propriétés
Formule moléculaire |
C17H14O4 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-8-7-11(10-16(14)20-2)9-15-12-5-3-4-6-13(12)17(18)21-15/h3-10H,1-2H3/b15-9- |
Clé InChI |
RPYYTHUJKJTHOE-DHDCSXOGSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


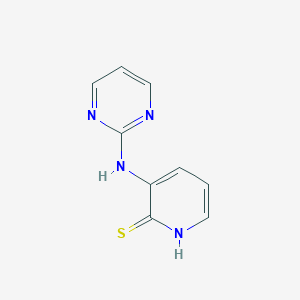
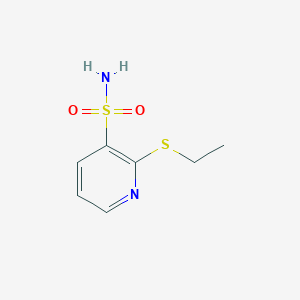

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

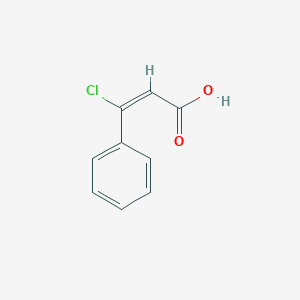
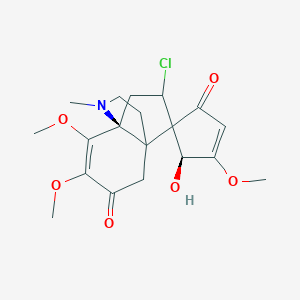
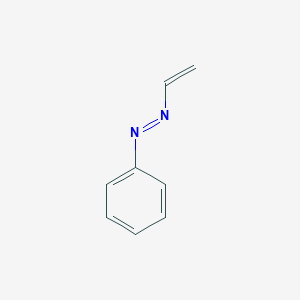
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)
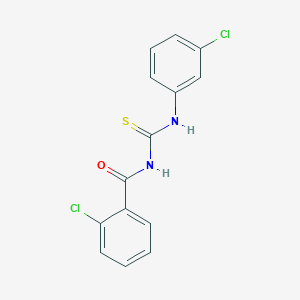
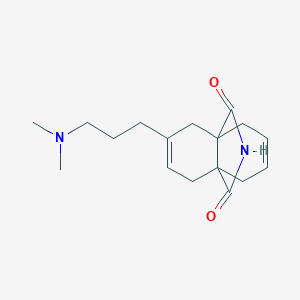
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)
